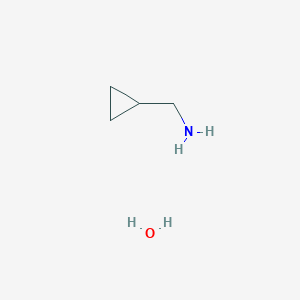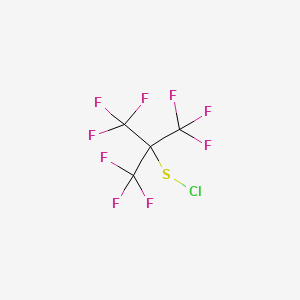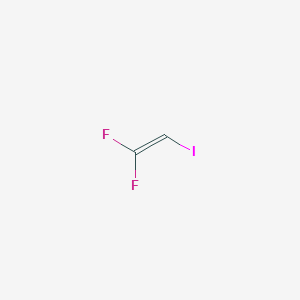
1,1-Difluoro-2-iodoethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-2-iodoethylene is an organofluorine compound with the molecular formula C2HF2I. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two fluorine atoms and one iodine atom attached to an ethylene backbone, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2-iodoethylene can be synthesized through several methods. One common approach involves the reaction of vinylidene fluoride with iodine monochloride (ICl) under controlled conditions. The reaction typically occurs at temperatures ranging from 10 to 100°C and takes about 5 to 15 hours . The resulting product, 1-chloro-1,1-difluoro-2-iodoethane, is then subjected to gas-phase dehydrohalogenation in the presence of a catalyst to yield 1,1-difluoro-2-iodoethylene .
Industrial Production Methods
Industrial production of 1,1-difluoro-2-iodoethylene follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoro-2-iodoethylene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, to form different fluorinated compounds.
Addition Reactions: The double bond in 1,1-difluoro-2-iodoethylene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are commonly used in substitution reactions.
Electrophiles: Halogens and hydrogen halides are used in addition reactions.
Major Products
The major products formed from these reactions include various fluorinated hydrocarbons and halogenated compounds, which are valuable intermediates in organic synthesis and industrial applications .
Aplicaciones Científicas De Investigación
1,1-Difluoro-2-iodoethylene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of fluorinated elastomers and other specialty materials.
Mecanismo De Acción
The mechanism of action of 1,1-difluoro-2-iodoethylene involves its ability to participate in various chemical reactions due to the presence of the highly electronegative fluorine atoms and the reactive iodine atom. These atoms influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluoro-2-iodoethane: This compound is similar in structure but has a single bond between the carbon atoms instead of a double bond.
1,1-Difluoroethylene: This compound lacks the iodine atom and has different reactivity and applications.
2,2-Difluoroethyl iodide: Another similar compound with different substitution patterns and reactivity.
Uniqueness
1,1-Difluoro-2-iodoethylene is unique due to its combination of fluorine and iodine atoms, which impart distinct reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propiedades
IUPAC Name |
1,1-difluoro-2-iodoethene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF2I/c3-2(4)1-5/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCRLFDLSFDDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
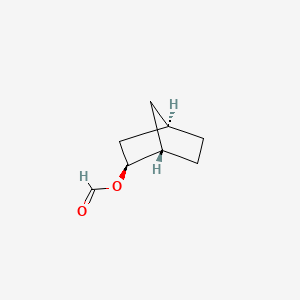
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
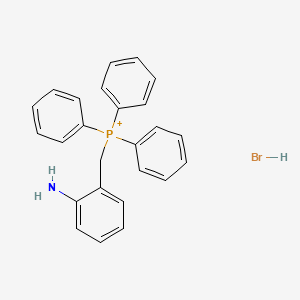
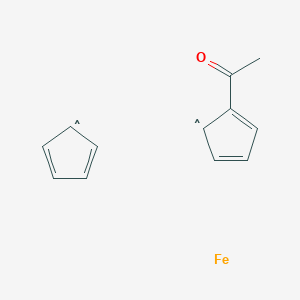
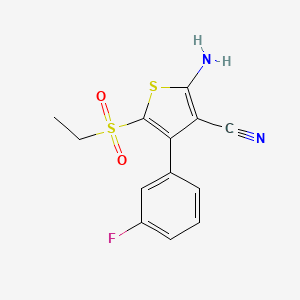
![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)

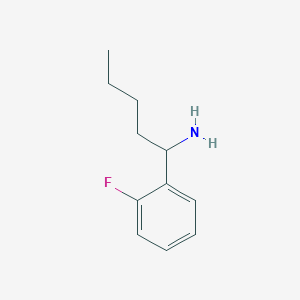


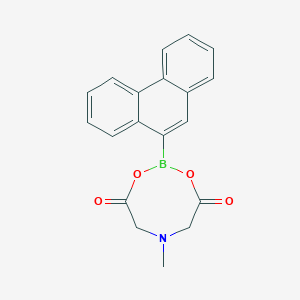
![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
